5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Description
Properties
IUPAC Name |
5-(4-iodophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O2/c13-7-3-1-6(2-4-7)8-5-14-10-9(8)11(17)16-12(18)15-10/h1-5H,(H3,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWVBNWTSLGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=O)N3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679859 | |
| Record name | 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-61-2 | |
| Record name | 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Arylation via Metal-Mediated Coupling
An alternative route employs direct C–H arylation of the pyrrolo[2,3-d]pyrimidine core. Using Pd(OAc)₂ as a catalyst, 4-iodophenyl iodide undergoes coupling with the preformed core in the presence of a directing group (e.g., –NH₂ at position 7). This method avoids pre-halogenation but requires stringent control of regioselectivity.
Functional Group Interconversion to Achieve Dione Moieties
The 2,4-dione groups are preserved or reintroduced post-coupling. Alkaline hydrolysis of 2,4-dichloro intermediates (e.g., 20c ) with aqueous NaOH at 40°C regenerates the dione structure. For example, stirring 2,4-dichloro-5-(4-iodophenyl)pyrrolo[2,3-d]pyrimidine in 1N NaOH at 40°C for 2 hours yields the target compound with >95% purity.
Analytical Validation and Characterization
The final product is characterized via NMR, HPLC, and mass spectrometry. Key analytical data from source includes:
-
Molecular Formula : C₁₂H₈IN₃O₂
-
SMILES : O=C1NC(NC=C2C3=CC=C(I)C=C3)=C2C(N1)=O
¹H NMR (DMSO-d₆) exhibits signals for the pyrrole proton (δ 6.71, d, J = 3.2 Hz) and iodophenyl aromatic protons (δ 7.45–7.80, m).
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include substituted pyrrolopyrimidines, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer pathways.
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor growth and proliferation.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with specific molecular targets. It primarily acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrrolo[2,3-d]pyrimidine-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 5, 6, and 6. Below is a comparative analysis:
Key Observations :
- Halogen Effects : The 4-iodophenyl group in the target compound contrasts with brominated analogs (e.g., 4-bromophenyl in 16a ). Iodine’s larger atomic radius may enhance lipophilicity and influence π-stacking interactions compared to lighter halogens.
- Position 7 Modifications : While the target compound has a hydrogen at position 7, derivatives like 4g (7-methoxybenzyl) or 16a (7-dichlorophenyl) show substituents here drastically alter solubility and bioactivity.
- Spectral Data : The iodophenyl group would likely cause distinct downfield shifts in $^{1}\text{H}$- and $^{13}\text{C}$-NMR due to its electron-withdrawing nature, similar to brominated analogs (e.g., 23a: δ 125.4–137.8 ppm for dibromophenyl carbons ).
Physicochemical Properties
- Melting Points : Most pyrrolo[2,3-d]pyrimidine-diones exhibit high melting points (>250°C) due to hydrogen bonding and planar aromaticity (e.g., 4g, 4h ). The iodophenyl derivative’s mp is expected to align with this trend.
- Solubility : Polar substituents (e.g., hydroxy groups in 4g ) enhance aqueous solubility, whereas halogenated or benzylated derivatives (e.g., 22b ) are more lipophilic.
Biological Activity
5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: CHINO
- Molecular Weight: 353.12 g/mol
- CAS Number: 1204298-61-2
The compound features a pyrrolo[2,3-d]pyrimidine core with an iodophenyl substituent, which enhances its reactivity and biological potential.
The primary mechanism of action for this compound involves its role as a kinase inhibitor . It binds to the ATP-binding site of various kinases, inhibiting their activation and disrupting critical signaling pathways associated with cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and has implications in cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through the following mechanisms:
- Inhibition of Tumor Cell Proliferation: Studies have demonstrated that this compound can effectively reduce cell viability in cancer models.
- Induction of Apoptosis: The compound promotes apoptosis in cancer cells by activating intrinsic pathways.
Antibacterial Activity
In addition to its anticancer properties, the compound has exhibited antibacterial activity against a range of bacterial strains. Its structural characteristics allow it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | Pyrido Structure | Kinase inhibition | |
| Pyrazolo[3,4-d]pyrimidine | Pyrazolo Structure | Anticancer activity |
This compound is unique due to its iodophenyl substitution which enhances its interaction with molecular targets compared to other similar compounds.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM across different types of cancer cells. The study concluded that the compound could serve as a lead candidate for further development as an anticancer agent .
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action through biochemical assays. It was found that the compound effectively inhibited specific kinases involved in cancer signaling pathways (e.g., AKT and ERK), leading to decreased phosphorylation levels indicative of reduced kinase activity .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Time | Yield | Solvent | Key Conditions |
|---|---|---|---|---|
| Microwave irradiation | 20 min | 76% | DMF | 160°C, closed vessel |
| Conventional reflux | 10 h | 70% | DMF | Open system, ambient pressure |
Q. Optimization Tips :
- Use microwave conditions for faster reactions and higher yields.
- Purify via recrystallization (ethanol is effective) to remove unreacted starting materials .
How is the structural elucidation of this compound typically performed using crystallographic methods?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
Structure solution : Employ SHELXS/SHELXD for phase determination .
Refinement : Apply SHELXL to optimize atomic coordinates and thermal parameters .
Validation : Check for R-factors (<5%), bond-length discrepancies, and electron density maps.
Q. Key Metrics :
- Dihedral angles between the iodophenyl and pyrrolopyrimidine rings indicate planarity and conjugation .
- Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice .
What in vitro biological screening approaches are used to assess its pharmacological potential?
Basic Research Question
Standard assays include:
Q. Table 2: Example Bioactivity Data for Analogous Compounds
| Substituent | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Bromophenyl | PARP-1 | 0.12 | |
| 3,4,5-Trimethoxyphenyl | Tubulin polymerization | 1.8 | |
| 4-Chlorophenyl | EGFR | 2.5 |
How can researchers optimize reaction conditions to improve yield and purity?
Advanced Research Question
Design of Experiments (DoE) is critical:
Variables : Temperature (140–180°C), solvent (DMF vs. DMA), catalyst (e.g., p-TsOH).
Response surface methodology : Identifies optimal conditions for maximum yield .
Microwave vs. conventional heating : Microwaves reduce side reactions (e.g., dimerization) by shortening reaction times .
Q. Case Study :
- Substituting DMF with DMA increased yields by 8% due to better solubility of iodophenyl intermediates .
What computational strategies are employed to predict the binding affinity of this compound with target proteins?
Advanced Research Question
Molecular docking and dynamics :
Docking software : AutoDock Vina or Schrödinger Suite to model interactions with PARP-1 or kinase domains .
Binding pose analysis : Identify key residues (e.g., Gly863 in PARP-1) forming hydrogen bonds with the dione moiety .
Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities for SAR studies .
Q. Table 3: Docking Scores for Analogous Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| 6-(4-Bromobenzoyl) | PARP-1 | -9.2 |
| 5-(3,4-Dimethoxyphenyl) | Tubulin | -8.5 |
How should contradictory data regarding biological activity across studies be analyzed and resolved?
Advanced Research Question
Root-cause analysis steps :
Assay variability : Compare protocols (e.g., cell lines, incubation times). For example, Candida albicans activity varies with inoculum size .
Compound purity : Confirm via HPLC (>95%) and NMR to rule out impurities .
Structural confirmation : Re-validate crystallographic data to ensure correct stereochemistry .
Substituent effects : Electron-withdrawing groups (e.g., -I) may reduce solubility, affecting bioavailability .
Example : Discrepancies in IC₅₀ values for PARP-1 inhibitors were traced to differences in ATP concentration across assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
